REACTION_CXSMILES
|
Cl[CH2:2][C:3](=O)[CH3:4].[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:12]>>[CH3:4][C:3]1[CH:12]=[C:7]2[N:6]([CH:2]=1)[CH:11]=[CH:10][CH:9]=[CH:8]2
|
Name
|
|
Quantity
|
92.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C
|
Control Type
|
AMBIENT
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated for 21/2 h on a boiling water-bath
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
A solid black mass formed
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
CUSTOM
|
Details
|
was performed on a hot water-bath until the mass
|
Type
|
DISSOLUTION
|
Details
|
had dissolved completely (about 700 ml)
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
WASH
|
Details
|
washed 3 times with 100 ml of ether
|
Type
|
ADDITION
|
Details
|
A few ml of an aqueous saturated sodium carbonate solution were added
|
Type
|
WASH
|
Details
|
the solution was then washed again 4 times in ether
|
Type
|
ADDITION
|
Details
|
150 g of solid sodium hydrogen carbonate was added carefully
|
Type
|
DISTILLATION
|
Details
|
steam distillation
|
Type
|
TEMPERATURE
|
Details
|
The distillate was cooled
|
Type
|
DISSOLUTION
|
Details
|
The solid product was dissolved quickly in ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
TEMPERATURE
|
Details
|
on heated magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The ether was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |